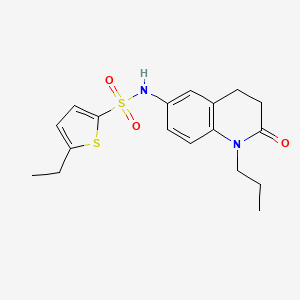

5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-3-11-20-16-8-6-14(12-13(16)5-9-17(20)21)19-25(22,23)18-10-7-15(4-2)24-18/h6-8,10,12,19H,3-5,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNXXKWVAAZOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 378.51 g/mol. It features a thiophene ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of tetrahydroquinoline intermediates followed by their coupling with thiophene sulfonamide. The use of reagents such as amines and coupling agents is common to achieve high yields and purity.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline structures exhibit antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating specific signaling pathways.

Antiviral Activity

Recent studies have reported antiviral properties against strains of human coronaviruses. The compound's mechanism involves interference with viral replication processes, making it a candidate for further research in antiviral drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are complex and involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell proliferation.

- Nucleotide Interference : Similar compounds have shown the ability to interfere with cyclic nucleotide phosphodiesterases (PDEs), which play critical roles in cellular signaling.

Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells; IC50 values ranged from 10 µM to 25 µM. |

| Antiviral activity against coronaviruses | Showed significant inhibition of viral replication at concentrations above 5 µM. |

| Anti-inflammatory assays | Reduced TNF-alpha and IL-6 levels by approximately 50% at 20 µM concentration. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound 4-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (ID: G505-0177, C₂₀H₂₀N₂O₅S₃, MW: 464.58 g/mol) shares a sulfonamide-tetrahydroquinolin core but differs in substituents. The addition of a 4-methoxybenzene-sulfonamide group and a thiophene-2-sulfonyl moiety increases its molecular weight by ~86 g/mol compared to the target compound.

Another analogue, 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, replaces the ethyl and propyl groups with methyl substituents. The shorter alkyl chains reduce lipophilicity (logP), which may influence pharmacokinetic properties such as absorption and metabolic stability .

Table 1: Molecular Data for Selected Compounds

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving the three-dimensional structures of such compounds . The target compound’s 2-oxo group on the tetrahydroquinolin ring may participate in intramolecular hydrogen bonds, stabilizing its conformation. In contrast, the methoxy group in G505-0177 could engage in intermolecular hydrogen bonding, influencing crystal packing and solubility .

Hydrogen-Bonding and Aggregation Patterns

Graph set analysis (as described in ) reveals that hydrogen-bonding networks differ significantly between analogues. For instance, the 2-oxo group in the target compound may form stronger hydrogen bonds with sulfonamide NH groups compared to the methyl-substituted analogue. Such interactions could enhance thermal stability or alter solubility profiles .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-ethyl-N-(2-oxo-1-propyltetrahydroquinolin-6-yl)thiophene-2-sulfonamide?

Methodological Answer:

Synthesis typically involves multi-step protocols:

Core Structure Assembly : Cyclization of intermediates (e.g., ethyl 2-oxoacetate derivatives) using Lawesson’s reagent to form thiophene or tetrahydroquinoline moieties .

Sulfonamide Coupling : React thiophene-2-sulfonyl chloride with the tetrahydroquinoline amine under anhydrous conditions (e.g., DCM, triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Data : Typical yields range from 20–40% for multi-component reactions, with HRMS (e.g., m/z 461.53 [M+H]+) and ¹H/¹³C NMR used for validation .

Basic: How is structural integrity validated post-synthesis?

Methodological Answer:

- Spectroscopic Characterization :

- X-ray Crystallography : Use SHELX for refinement (Mo Kα radiation, 100K) to resolve bond lengths/angles (e.g., C-S bond 1.76 Å, S-N 1.63 Å) .

Advanced: How do hydrogen-bonding networks in the crystal lattice influence stability?

Methodological Answer:

- Graph Set Analysis : Identify motifs like D(2) (two donor-acceptor pairs) or R₂²(8) rings using Etter’s formalism to map H-bonding patterns (e.g., N-H···O=S interactions) .

- Thermal Stability : Correlate melting points (e.g., 220–240°C) with H-bond density. Higher H-bond networks reduce sublimation tendencies .

- SHELXL Refinement : Adjust occupancy parameters for disordered solvent molecules (e.g., ethanol) to improve R-factor convergence (<5%) .

Advanced: What in vitro assays are suitable for evaluating antitumor activity?

Methodological Answer:

- NCI-60 Screening : Test cytotoxicity across 60 cancer cell lines (e.g., leukemia, melanoma) at 10 μM, reporting % inhibition and IC₅₀ values .

- Dose-Response Curves : Use 3D spheroid models (e.g., HCT-116 colon cancer) with ATP-luminescence assays (EC₅₀ typically 1–10 μM) .

Data Interpretation : Compare activity to reference compounds (e.g., doxorubicin) and analyze structure-activity relationships (SAR) for sulfonamide substituents .

Advanced: How to resolve contradictions in crystallographic refinement?

Methodological Answer:

- SHELXL Workflow :

- Initial Model : Generate using intrinsic phasing (e.g., dual-space algorithms in SHELXD) .

- Disorder Handling : Apply PART and SUMP instructions for split residues (e.g., propyl chain disorder) .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization (e.g., ADPs < 0.05 Ų for non-H atoms) .

- Rigid-Body Refinement : Use TLS groups to model anisotropic motion in tetrahydroquinoline rings .

Basic: What solvent systems optimize reaction yields?

Methodological Answer:

- Polar Aprotic Solvents : HFIP (hexafluoroisopropanol) enhances electrophilic sulfonylation (yield increase from 15% to 22%) .

- Catalytic Additives : Molecular sieves (3 Å) absorb water, improving coupling efficiency in thiophene sulfonamide formation .

Data Table :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| HFIP | 22 | 98% |

| DMF | 18 | 95% |

| THF | 12 | 90% |

Advanced: How do substituents modulate pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.